5-(4-Tert-butylphenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
“4-{5-[4-(TERT-BUTYL)PHENYL]-9-METHOXY-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL}PHENYL METHYL ETHER” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{5-[4-(TERT-BUTYL)PHENYL]-9-METHOXY-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL}PHENYL METHYL ETHER” likely involves multiple steps, including the formation of the pyrazolo[1,5-c][1,3]benzoxazine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrazolo[1,5-c][1,3]benzoxazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the tert-butyl, methoxy, and phenyl groups through substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for research in organic synthesis and reaction mechanisms.
Biology
Medicine
In medicinal chemistry, the compound may be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-c][1,3]benzoxazine Derivatives: Compounds with similar core structures but different functional groups.
Phenyl Ethers: Compounds with similar ether linkages but different aromatic substituents.
Uniqueness
The unique combination of functional groups in “4-{5-[4-(TERT-BUTYL)PHENYL]-9-METHOXY-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL}PHENYL METHYL ETHER” may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H30N2O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-9-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C28H30N2O3/c1-28(2,3)20-10-6-19(7-11-20)27-30-25(23-16-22(32-5)14-15-26(23)33-27)17-24(29-30)18-8-12-21(31-4)13-9-18/h6-16,25,27H,17H2,1-5H3 |
InChI Key |
APXHILLUAHEILA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)OC |
Origin of Product |
United States |
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